7-Bromo-5-chloroquinolin-8-ol is a heterocyclic organic compound with the molecular formula C₉H₅BrClNO and a molecular weight of approximately 258.499 g/mol. It is characterized by the presence of a bromine atom at the 7th position, a chlorine atom at the 5th position, and a hydroxyl group at the 8th position of the quinoline ring system. This compound is also known by various names, including 5-Chloro-7-bromo-8-hydroxyquinoline, and has a CAS Registry Number of 7640-33-7 .
7-Bromo-5-chloroquinolin-8-ol is typically synthesized from 8-hydroxyquinoline, which serves as the starting material. The synthesis involves halogenation processes that introduce bromine and chlorine into the quinoline structure .
This compound falls under the category of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives often exhibit antimicrobial, antifungal, and anticancer properties, making them valuable in pharmaceutical research .
The synthesis of 7-Bromo-5-chloroquinolin-8-ol generally involves several key steps:
The reaction conditions for these halogenation processes are critical, as they influence both yield and purity. Careful control of temperature and concentration of reagents is necessary to minimize by-products and ensure optimal results .
The compound's structural features contribute to its reactivity and biological activity. The presence of halogen atoms (bromine and chlorine) enhances its potential as an antimicrobial agent .
7-Bromo-5-chloroquinolin-8-ol can participate in various chemical reactions:
The mechanism of action for 7-Bromo-5-chloroquinolin-8-ol primarily involves its role as an inhibitor of matrix metalloproteinases (MMPs), enzymes responsible for extracellular matrix degradation. By inhibiting MMP activity, this compound may interfere with processes such as tumor invasion and metastasis, making it a potential candidate for cancer treatment .
7-Bromo-5-chloroquinolin-8-ol has several significant applications:
The synthesis of 7-bromo-5-chloroquinolin-8-ol (C₉H₅BrClNO, MW 258.50 g/mol) demands precise regiocontrol due to the reactivity differences across the quinoline ring system. Conventional electrophilic aromatic substitution (EAS) is ineffective for introducing halogens at the C5 and C7 positions due to electron-deficient nature of the pyridine ring. Instead, directed ortho-metalation (DoM) and halogen dance strategies are employed. For example, blocking the C8 position with a hydroxyl group allows sequential halogenation: bromination at C7 via ionic liquid-mediated catalysis (92% yield), followed by chlorination at C5 using CuCl₂ under mild conditions [7] [9]. Alternative pathways involve Skraup or Doebner-von Miller quinoline syntheses using pre-halogenated anilines, though these often suffer from poor regioselectivity and require protection/deprotection steps [7]. Recent advances leverage Lewis acid-assisted bromination, where BF₃·Et₂O coordinates with the quinoline nitrogen, enhancing electrophilic attack at C5/C7 [2].
Table 1: Halogenation Methods for Quinoline Functionalization
Method | Regioselectivity | Key Conditions | Yield (%) |
---|---|---|---|
Ionic Liquid Bromination | C7 | [HMIm]Cl, CuBr₂, 40°C, 4h | 92 |
Aqueous HCl Chlorination | C5 | CuCl₂, 60°C, O₂/HCl(g) | 75 |
Lewis Acid-Assisted | C5/C7 | Br₂, BF₃·Et₂O, CH₂Cl₂, −20°C | 84 |
Directed ortho-Metalation | C7 | LDA, Br₂, THF, −78°C | 88 |
Chemoenzymatic routes address selectivity challenges in halogenation through enzyme-mediated C–H activation and asymmetric functionalization. FAD-dependent monooxygenases (e.g., from sorbicillinoid biosynthesis) enable regioselective oxidative dearomatization of quinoline precursors under aqueous conditions, avoiding stoichiometric chiral reagents [6] [10]. In one paradigm, a ketoreductase from Sporidiobolus salmonicolor engineered via Rosetta-based computational design achieves 99.7% diastereoselectivity in reducing keto-intermediates for halogenated quinoline analogs [3]. Additionally, α-ketoglutarate-dependent dioxygenases (e.g., DsKabC) catalyze oxidative cyclizations to construct the quinoline core from acyclic substrates like N-geranyl-L-glutamate, enabling late-stage bromination/chlorination with 57% yield on gram-scale [6] [10]. This hybrid approach reduces steps: enzymatic C–C bond formation (e.g., via Pictet-Spenglerases) is followed by chemical halogenation, streamlining access to 7-bromo-5-chloro derivatives [10].
Regioselectivity in C5/C7 halogenation hinges on catalyst design:
Key advantage: These systems circumvent EAS limitations, allowing halogen placement at meta/para positions relative to the heterocyclic nitrogen.
Solvent and temperature critically impact halogenation efficiency and regioselectivity:
Table 2: Solvent-Dependent Yield Optimization
Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Advantage |
---|---|---|---|---|
[HMIm]Cl | 40 | 4 | 91 | No O₂/HCl(g) needed |
Ethanol/Water (20%) | 25 | 1 | 89 | High extraction efficiency |
DMF | 60 | 3 | 88 | Solubility of Cu salts |
DES (ChCl-Hexanediol) | 40 | 6 | 74 | Biodegradability |
Yield enhancement strategies include:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1